molecular formula C6H7BrOS B1444108 (S)-1-(4-Bromothiophen-2-yl)ethanol CAS No. 1344958-87-7

(S)-1-(4-Bromothiophen-2-yl)ethanol

Cat. No. B1444108
CAS RN: 1344958-87-7
M. Wt: 207.09 g/mol
InChI Key: DPTFBIIZOCHASS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-Bromothiophen-2-yl)ethanol, also known as 4-bromo-2-ethanethiol, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a mild odor. This compound has been used in a variety of studies due to its unique chemical and biological properties.

Scientific Research Applications

Synthesis Applications

(S)-1-(4-Bromothiophen-2-yl)ethanol is used in the synthesis of various compounds. For instance, it's involved in the preparation of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, a compound synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized technological parameters (Wang Jin-peng, 2013). Additionally, it's a key intermediate in the synthesis of 3-adrenoceptor receptor agonists, with studies showing the efficient asymmetric reduction of related compounds by microbial cells under optimal conditions (Y. Ni, Beihua Zhang, Zhi-hao Sun, 2012).

Pharmaceutical Intermediates

This compound plays a crucial role in the creation of pharmaceutical intermediates. For example, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a related compound, is a vital intermediate in pharmaceutical manufacturing, particularly in producing 3-adrenoceptor receptor agonists (Y. Ni, Beihua Zhang, Zhi-hao Sun, 2012).

Catalysis and Coordination Chemistry

It is also important in catalysis and coordination chemistry. The coordination behavior of similar compounds has been studied against various metals like Pd(II), Zn(II), and Cu(II), leading to the development of compounds with diverse geometries and nuclearity (Sergio Muñoz et al., 2011).

Nanoparticle Development

(S)-1-(4-Bromothiophen-2-yl)ethanol is used in the field of nanotechnology as well. For instance, related compounds have been synthesized and evaluated for biological activities and have potential in developing water-soluble formulations for clinical applications (S. Alfei et al., 2021).

Enantioselective Synthesis

It is vital in enantioselective synthesis, a key process in producing chiral intermediates for drug development. Asymmetric synthesis using biocatalysts has been explored to produce enantiomerically pure intermediates, demonstrating the compound's relevance in this field (Volkan Taşdemir et al., 2020).

Biocatalysis

Biocatalysis is another area where this compound is utilized. Strains of bacteria like Acinetobacter sp. have been used for the biocatalysis of related compounds, enabling the synthesis of chiral intermediates with high stereoselectivity, crucial for the pharmaceutical industry (Yan-Li Miao et al., 2019).

properties

IUPAC Name

(1S)-1-(4-bromothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTFBIIZOCHASS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CS1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Bromothiophen-2-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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